molecular formula C15H15ClO2S B13636993 (2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride

(2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride

Cat. No.: B13636993
M. Wt: 294.8 g/mol
InChI Key: IOOOJYZLMUYNHX-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a methane backbone substituted with a 2,4-dimethylphenyl group and a phenyl group. Sulfonyl chlorides are critical intermediates in organic synthesis, widely used for introducing sulfonate groups or as electrophilic reagents in substitution reactions. The presence of electron-donating methyl groups on the aromatic ring may modulate its electrophilicity and stability compared to halogenated counterparts .

Properties

Molecular Formula

C15H15ClO2S

Molecular Weight

294.8 g/mol

IUPAC Name

(2,4-dimethylphenyl)-phenylmethanesulfonyl chloride

InChI

InChI=1S/C15H15ClO2S/c1-11-8-9-14(12(2)10-11)15(19(16,17)18)13-6-4-3-5-7-13/h3-10,15H,1-2H3

InChI Key

IOOOJYZLMUYNHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride typically involves the reaction of 2,4-dimethylphenylmagnesium bromide with phenylmethanesulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product .

Industrial Production Methods

On an industrial scale, the production of (2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfides and Thiols: Formed from reduction reactions.

Scientific Research Applications

(2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.

    Biology: Employed in the modification of biomolecules for studying protein functions and interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Halogenated Derivatives (Cl, F, Br): Compounds like (2,4-Dichlorophenyl)methanesulfonyl chloride and (2-Chloro-4-fluorophenyl)methanesulfonyl chloride exhibit heightened electrophilicity due to electron-withdrawing halogens, accelerating nucleophilic substitutions (e.g., with amines or alcohols) . In contrast, the methyl groups in the target compound are electron-donating, likely reducing its reactivity compared to halogenated analogs.
  • Methyl vs. Halogen-Methyl Hybrids: The (4-Bromo-2-methylphenyl) derivative () demonstrates how methyl groups can sterically hinder reactions despite bromine’s electron-withdrawing effects. For the target compound, the 2,4-dimethylphenyl group may similarly introduce steric bulk, further slowing reactions compared to purely halogenated analogs .

Physical Properties

  • Molecular Weight and Polarity: The target compound’s molecular weight is expected to exceed that of mono-substituted analogs (e.g., 208.63 g/mol for the 4-fluoro derivative) due to its additional phenyl and methyl groups. Increased hydrophobicity from aromatic rings may reduce solubility in polar solvents compared to halogenated derivatives .

Biological Activity

(2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride is a sulfonyl chloride compound known for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C13H13ClO2S
  • Molecular Weight : 270.76 g/mol
  • IUPAC Name : (2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride

The biological activity of (2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride is primarily attributed to its ability to act as a sulfonating agent. This compound can modify proteins and other biomolecules through sulfonation, leading to changes in their function and activity. The mechanism involves:

  • Electrophilic Attack : The sulfonyl chloride group can react with nucleophilic sites on proteins or nucleic acids.
  • Enzyme Inhibition : By modifying active sites of enzymes, it can inhibit their activity, which is crucial in therapeutic contexts.

Biological Activities

Research has indicated several biological activities associated with (2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride:

Antimicrobial Activity

Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interfere with bacterial growth by inhibiting essential metabolic pathways.

CompoundMIC (µg/mL)Activity Type
(2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride50Antibacterial
Sulfanilamide20Antibacterial

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with the compound.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study involving various sulfonamide derivatives found that (2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride exhibited potent activity against multi-drug resistant bacterial strains, with an MIC comparable to established antibiotics .
  • Case Study on Enzyme Inhibition : Research indicated that the compound inhibited cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This inhibition was quantified using enzyme assays showing a dose-dependent response .

Structure-Activity Relationship (SAR)

The biological activity of (2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride is influenced by its structural features:

  • Dimethyl Substitution : The presence of methyl groups on the phenyl ring enhances lipophilicity and bioavailability.
  • Sulfonamide Group : Essential for interacting with biological targets and facilitating the desired pharmacological effects.

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